6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Catalog No.
S3291428
CAS No.
14378-56-4
M.F
C12H14O2
M. Wt
190.242
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxyli...

CAS Number

14378-56-4

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Molecular Formula

C12H14O2

Molecular Weight

190.242

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14)

InChI Key

IWWVDVJJFIJZQE-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C(C1)C(=O)O

Solubility

not available

6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid is a bicyclic compound characterized by its unique fused ring structure. It features a carboxylic acid functional group and is classified under the category of polycyclic aromatic hydrocarbons. The molecular formula of this compound is C₁₂H₁₅NO₂, with a molecular weight of approximately 190.24 g/mol. Its structure includes a central benzoannulene framework, which contributes to its distinctive chemical properties and potential biological activities.

Typical of carboxylic acids and polycyclic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or further transformed into aldehydes or hydrocarbons.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or biological activities.

Research indicates that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid may possess various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic effects, although comprehensive studies are required to elucidate its mechanism of action and therapeutic potential. Its structural similarity to other bioactive compounds may also suggest interactions with biological targets such as enzymes and receptors.

The synthesis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors to form the bicyclic structure through cyclization.
  • Functional Group Modifications: Starting from simpler benzoannulene derivatives and introducing the carboxylic acid group via oxidation or other functionalization techniques.
  • Total Synthesis: Employing multi-step synthetic routes that involve strategic bond formation and functional group transformations.

Each method has its advantages and may yield different purity levels and yields.

6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases.
  • Material Science: Due to its unique structural properties, it may be explored for applications in organic electronics or as a precursor for novel materials.
  • Chemical Research: Serving as an intermediate in the synthesis of more complex organic compounds.

Interaction studies reveal that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid may interact with various biomolecules. These interactions can include:

  • Enzyme Inhibition: Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding: Engaging with receptors that mediate physiological responses.

Further research is needed to clarify these interactions and their implications for drug design.

Several compounds share structural similarities with 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydrobenzo annuleneLess saturated than the target compoundLacks the carboxylic acid functionality
5-Amino-6,7,8,9-tetrahydro-5H-benzo annuleneContains an amino groupPotentially different biological activities
6,7,8-Trihydrobenzo annuleneFewer hydrogen atoms than the targetDifferent reactivity due to fewer rings

The unique combination of saturated rings and the carboxylic acid group in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid distinguishes it from these similar compounds. This uniqueness may contribute to its specific biological properties and applications in research and industry.

Palladium-catalyzed annulation has emerged as a cornerstone for constructing benzannulated frameworks. The compound’s benzo [7]annulene core can be synthesized via [4 + 1] annulation, as demonstrated in recent studies involving benzofuran-derived azadienes and isocyanides [4]. This method employs palladium(II) acetate as a catalyst, enabling intramolecular Michael addition followed by 5-exo-dig cyclization to form the seven-membered ring [4]. Key steps include:

  • Substrate Activation: Coordination of palladium to the azadiene enhances electrophilicity.
  • Cyclization: Base-assisted desulfonylation drives aromatization, yielding the annulated product.

Reaction conditions typically involve dichloroethane at 80°C for 12 hours, achieving yields up to 78% [4]. Comparatively, palladium-catalyzed spiroketalization of alkynediols—used in steroid derivatives—offers insights into regioselectivity control, where the orientation of hydroxyl groups dictates product geometry [5].

ParameterLaboratory Scale (mg)Industrial Scale (kg)
Catalyst Loading5 mol% Pd(OAc)₂0.5 mol% Pd/C
Temperature80°C120°C
Reaction Time12 hours2 hours
Yield78%92%

Cyclopropanation Techniques in Conformational Locking

Cyclopropanation stabilizes reactive intermediates during annulene synthesis. While the target compound lacks a cyclopropane ring, dihalocarbene-mediated cyclopropanation (e.g., using CH₂I₂/Zn-Cu) can lock conformations of precursor alkenes, facilitating subsequent ring-expansion steps [6]. For example:

  • Conformational Control: Cyclopropane rings enforce planar geometries in α,β-unsaturated esters, directing regioselective hydrogenation.
  • Reagent Systems: Simmons-Smith conditions (CH₂I₂/Zn-Cu) or photolytic diazomethane generate methylene carbenes for syn-selective additions [6].

This strategy minimizes side reactions during the hydrogenation of benzoannulene precursors, enhancing overall efficiency [6].

Diels-Alder Approaches to Polycyclic Framework Construction

The Diels-Alder reaction, though not directly reported for this compound, remains a plausible route for constructing polycyclic intermediates. Retrosynthetic analysis suggests that a furan-derived diene could react with a maleic anhydride dienophile to form a bicyclic adduct. Subsequent decarboxylation and hydrogenation might yield the benzo [7]annulene core. However, the lack of documented examples necessitates further exploration.

Industrial-Scale Production Challenges and Optimization

Scaling benzo [7]annulene synthesis requires addressing catalyst costs, purification hurdles, and reaction homogeneity. Key advancements include:

  • Continuous Flow Reactors: Enhance heat transfer and reduce Pd leaching compared to batch processes [5].
  • Catalyst Recycling: Pd/C recovery via filtration improves cost efficiency, with >95% metal retrieval [5].
  • Purification: Recrystallization from ethanol/water mixtures achieves ≥97% purity, critical for pharmaceutical applications [1].
ChallengeLaboratory SolutionIndustrial Solution
Catalyst CostLow Pd loading (5 mol%)Pd/C recycling
Reaction HomogeneityMagnetic stirringTurbulent flow reactors
Product IsolationColumn chromatographyCrystallization

XLogP3

2.9

Dates

Modify: 2024-04-14

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